molecular formula C18H22N2O3 B2594097 1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea CAS No. 1788558-88-2

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2594097
CAS No.: 1788558-88-2
M. Wt: 314.385
InChI Key: VFWMQTLAFXTQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
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Scientific Research Applications

Directed Lithiation and Substitution Reactions

Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, showcases a method for functionalizing molecules at specific positions, leading to high yields of substituted products. This process highlights the urea derivatives' utility in synthesizing complex organic molecules with potential applications in material science, pharmaceuticals, and chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Drug Delivery Systems

In the context of drug delivery, urea derivatives have been explored for creating reversible attachment mechanisms to substrates, such as in the formation of detachable poly(ethylene glycol) conjugates. This strategy enables the controlled release of drugs, showcasing the potential of urea derivatives in designing responsive and targeted drug delivery systems (Zalipsky et al., 1999).

Synthetic Methodologies

The synthesis of ureas from carboxylic acids via Lossen rearrangement demonstrates another facet of urea derivatives' utility in organic synthesis. This method provides a streamlined approach to obtaining ureas, which are valuable compounds in medicinal chemistry and polymer science, emphasizing the versatility of urea derivatives in synthetic organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Enzyme Inhibition Studies

Research on tetrahydropyrimidine-5-carboxylates, including cyclic urea derivatives, has revealed their potential in inhibiting physiologically relevant enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings indicate the possible application of urea derivatives in developing new therapeutic agents for treating conditions related to enzyme dysfunction (Sujayev et al., 2016).

Antitumor Activities

The synthesis and structural characterization of urea derivatives, such as 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, have been linked to antitumor activities. Docking studies into CDK4 protein interactions suggest their potential application in cancer research, offering a foundation for developing novel anticancer drugs (Hu et al., 2018).

Properties

IUPAC Name

1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13-8-4-6-10-15(13)20-18(21)19-12-17(23-3)14-9-5-7-11-16(14)22-2/h4-11,17H,12H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWMQTLAFXTQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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